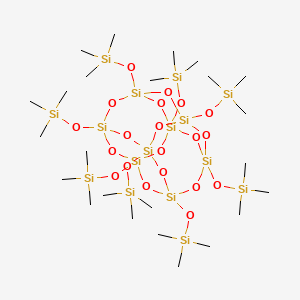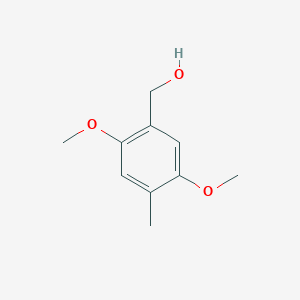
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one, commonly known as BDE-2, is an organic compound which is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a synthetically produced compound and is composed of two aromatic rings and two aliphatic side chains. Its structure is similar to that of other brominated compounds such as DDT, PCBs and PBDEs, and it has been used as a model compound to study the physiology of these compounds.
Aplicaciones Científicas De Investigación
BDE-2 has been used in a variety of scientific research applications. It has been used to study the effects of brominated compounds on the environment, as well as the biochemical and physiological effects of these compounds on living organisms. It has also been used to study the metabolism of brominated compounds, as well as their toxicological effects.
Mecanismo De Acción
BDE-2 has been found to act as an agonist at the aryl hydrocarbon receptor (AhR) in living organisms. This receptor is responsible for mediating the effects of brominated compounds on the environment and living organisms. Upon binding to the receptor, BDE-2 activates the AhR, which then triggers a series of biochemical and physiological responses in the organism.
Biochemical and Physiological Effects
BDE-2 has been found to affect the expression of a variety of genes in living organisms. It has been shown to induce the expression of genes involved in the metabolism of brominated compounds, as well as those involved in the production of enzymes which can detoxify these compounds. BDE-2 has also been found to affect the expression of genes involved in the production of hormones, as well as those involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDE-2 in laboratory experiments is its relatively low toxicity. It has been found to be non-toxic to humans and other organisms at the concentrations used in laboratory experiments. However, BDE-2 has been found to be toxic to aquatic organisms, and so it should not be used in experiments involving aquatic organisms.
Direcciones Futuras
In the future, BDE-2 may be used to study the effects of brominated compounds on the environment and living organisms in more detail. For example, it may be used to study the effects of brominated compounds on the immune system, as well as their effects on the development of cancer. Additionally, BDE-2 may be used in the development of more effective treatments for brominated compound-related diseases. It may also be used to develop more effective methods of removing brominated compounds from the environment. Finally, BDE-2 may be used to study the effects of brominated compounds on the behavior of living organisms, as well as their effects on the development of neurological disorders.
Métodos De Síntesis
BDE-2 is typically synthesized using a two-step process. In the first step, the aromatic rings are synthesized by reacting the appropriate brominated phenol and dicarboxylic acid in a solvent. In the second step, the aliphatic side chains are attached to the aromatic rings by reacting a ketone and an alcohol in the presence of a base catalyst.
Propiedades
IUPAC Name |
6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO/c1-3-14(4-2)8-7-10-9-11(15)5-6-12(10)13(14)16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLIFQCTSVQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C(C1=O)C=CC(=C2)Br)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,2-diethyl-3,4-dihydronaphthalen-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

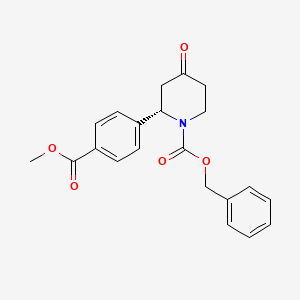






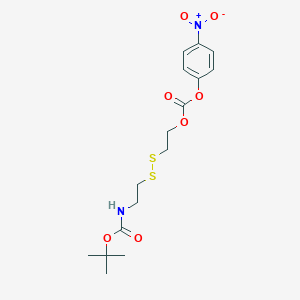
![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)
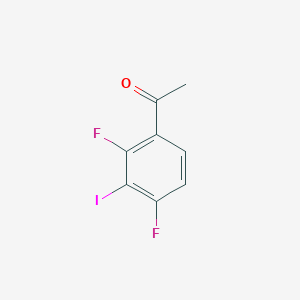
amine](/img/structure/B6292221.png)
